molecular formula C16H16N2O B11983116 5-(benzyloxy)-1,2-dimethyl-1H-benzimidazole

5-(benzyloxy)-1,2-dimethyl-1H-benzimidazole

Cat. No.: B11983116
M. Wt: 252.31 g/mol
InChI Key: OVCPPQNBPYUVDU-UHFFFAOYSA-N
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Description

5-(benzyloxy)-1,2-dimethyl-1H-benzimidazole is a benzimidazole derivative characterized by the presence of a benzyloxy group at the 5-position and two methyl groups at the 1 and 2 positions of the benzimidazole ring. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-1,2-dimethyl-1H-benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base.

    Methylation: The methyl groups at the 1 and 2 positions can be introduced through alkylation reactions using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-1,2-dimethyl-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The benzyloxy group can be reduced to form benzyl alcohol derivatives.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions often use bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

5-(benzyloxy)-1,2-dimethyl-1H-benzimidazole has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-1,2-dimethyl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may enhance binding affinity through hydrophobic interactions, while the methyl groups may influence the compound’s overall conformation and stability. The exact pathways and targets depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    5-(benzyloxy)-1H-benzimidazole: Lacks the methyl groups at the 1 and 2 positions.

    1,2-dimethyl-1H-benzimidazole: Lacks the benzyloxy group.

    5-(benzyloxy)-2-methyl-1H-benzimidazole: Has only one methyl group at the 2 position.

Uniqueness

5-(benzyloxy)-1,2-dimethyl-1H-benzimidazole is unique due to the combined presence of the benzyloxy group and two methyl groups, which may confer distinct chemical and biological properties compared to its analogs. This combination can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

1,2-dimethyl-5-phenylmethoxybenzimidazole

InChI

InChI=1S/C16H16N2O/c1-12-17-15-10-14(8-9-16(15)18(12)2)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3

InChI Key

OVCPPQNBPYUVDU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)OCC3=CC=CC=C3

Origin of Product

United States

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